Nifurtimox Exhibits Significantly More Severe and Longer Adverse Events Than Benznidazole in Chagas Disease Therapy
In a comparative observational study of 236 patients (121 BZN, 115 NFX) in indigenous Colombian communities, nifurtimox demonstrated significantly higher adverse event burden compared to benznidazole. At least one adverse event occurred in 84% of NFX patients versus 65% of BZN patients [1]. Adverse event intensity was significantly more severe for NFX (mean 2.1, SD 0.58) than BZN (mean 1.1, SD 0.38) on a standardized intensity scale, p<0.001 [1]. Adverse event duration was also significantly longer for NFX (mean 1.7 days, SD 1.5) compared to BZN (mean 0.7 days, SD 1.4), p<0.001 [1]. Only 31% of NFX adverse events resolved within one day compared to 69% for BZN [1]. Treatment discontinuations due to adverse events occurred only in the NFX group (n=2) [1].
| Evidence Dimension | Adverse event frequency, intensity, duration, and treatment discontinuation |
|---|---|
| Target Compound Data | NFX: ≥1 AE in 84% of patients; intensity M=2.1 (SD 0.58); duration M=1.7 days (SD 1.5); 31% resolved ≤1 day; 2 discontinuations |
| Comparator Or Baseline | BZN: ≥1 AE in 65% of patients; intensity M=1.1 (SD 0.38); duration M=0.7 days (SD 1.4); 69% resolved ≤1 day; 0 discontinuations |
| Quantified Difference | AE frequency: +19 percentage points for NFX; intensity: 91% higher for NFX (p<0.001); duration: 143% longer for NFX (p<0.001); short-duration AE resolution: 55% lower for NFX |
| Conditions | Observational cohort study; 236 adult Chagas disease patients in indigenous Colombian communities; BZN administered 2018, NFX administered 2020; drug observed treatment |
Why This Matters
Procurement decisions must account for the significantly higher adverse event burden with nifurtimox, necessitating more intensive patient monitoring, supportive care resources, and potential therapy switching strategies when selecting between these two frontline Chagas disease agents.
- [1] Kann S, Concha G, Frickmann H, et al. Chagas Disease: Comparison of Therapy with Nifurtimox and Benznidazole in Indigenous Communities in Colombia. J Clin Med. 2024;13(9):2565. View Source
